molecular formula C12H18N6O3S2 B10986428 N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B10986428
M. Wt: 358.4 g/mol
InChI Key: SLWNFEAQVOUJMK-UHFFFAOYSA-N
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Description

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a tetrazole moiety, and a dimethylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiophene ring, introduction of the tetrazole group, and attachment of the dimethylamino sulfonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole group can be reduced to form amines.

    Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetrazole group can produce amines.

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, tetrazole-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene
  • N-(2-Dimethylaminoethyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Uniqueness

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C12H18N6O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C12H18N6O3S2/c1-8-9(2)22-12(18-7-14-15-16-18)10(8)11(19)13-5-6-23(20,21)17(3)4/h7H,5-6H2,1-4H3,(H,13,19)

InChI Key

SLWNFEAQVOUJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCS(=O)(=O)N(C)C)N2C=NN=N2)C

Origin of Product

United States

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